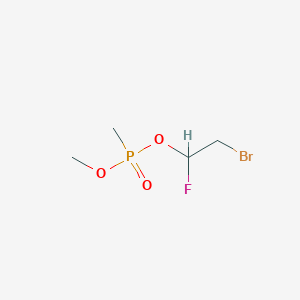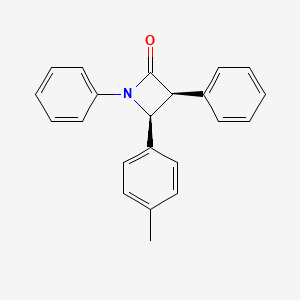
2-Bromo-1-fluoroethyl methyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-fluoroethyl methyl methylphosphonate is an organophosphorus compound characterized by the presence of bromine, fluorine, and phosphonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-fluoroethyl methyl methylphosphonate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromo-1-fluoroethanol with methyl methylphosphonate in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-fluoroethyl methyl methylphosphonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Hydrolysis: The phosphonate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Bases: Strong bases such as sodium hydroxide or potassium tert-butoxide are used in elimination reactions.
Acids/Bases: Hydrolysis reactions can be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Alkenes: Elimination reactions typically yield alkenes as major products.
Hydrolysis Products: Hydrolysis results in the formation of phosphonic acid derivatives.
Scientific Research Applications
2-Bromo-1-fluoroethyl methyl methylphosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoroethyl methyl methylphosphonate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The phosphonate group can mimic phosphate groups, allowing the compound to interact with enzymes and other proteins involved in phosphorylation processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-chloroethyl methyl methylphosphonate
- 2-Bromo-1-iodoethyl methyl methylphosphonate
- 2-Fluoro-1-chloroethyl methyl methylphosphonate
Uniqueness
2-Bromo-1-fluoroethyl methyl methylphosphonate is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. The combination of these halogens with the phosphonate group allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
62576-34-5 |
|---|---|
Molecular Formula |
C4H9BrFO3P |
Molecular Weight |
234.99 g/mol |
IUPAC Name |
2-bromo-1-fluoro-1-[methoxy(methyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C4H9BrFO3P/c1-8-10(2,7)9-4(6)3-5/h4H,3H2,1-2H3 |
InChI Key |
LYPMOLVTSPTZCM-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C)OC(CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14528350.png)





![(Piperazine-1,4-diyl)bis[(2-aminophenyl)methanone]](/img/structure/B14528401.png)



![S-[3-(3-Methylphenoxy)propyl] dimethylcarbamothioate](/img/structure/B14528431.png)


![N-[1-(4-Chloro-3-methoxyphenoxy)propan-2-yl]-4-nitrobenzamide](/img/structure/B14528441.png)
